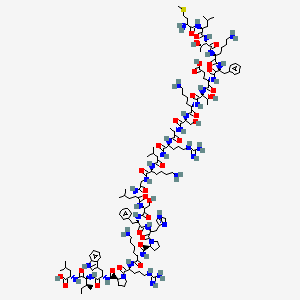
3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with a suitable oxidizing agent to form the oxathiazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiazole ring to more reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxathiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized oxathiazoles .
Wissenschaftliche Forschungsanwendungen
3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-thiadiazoles: These compounds share a similar sulfur-nitrogen-oxygen ring structure and exhibit comparable chemical properties.
Thioamides: Thioamides are structurally related and can undergo similar chemical reactions.
5-arylazothiazoles: These compounds have a similar oxathiazole ring and are used in similar applications.
Uniqueness
3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine is unique due to its specific substitution pattern and the presence of the oxathiazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C3H6N2O3S |
|---|---|
Molekulargewicht |
150.16 g/mol |
IUPAC-Name |
3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine |
InChI |
InChI=1S/C3H6N2O3S/c1-2-5-3(4)8-9(2,6)7/h2H,1H3,(H2,4,5) |
InChI-Schlüssel |
HVZPLAKFQRNWSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1N=C(OS1(=O)=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-2-[(trimethylsilyl)oxy]-2-pentenoic acid trimethylsilyl ester](/img/structure/B13815385.png)

![1-Propanesulfonic acid, 3-[ethyl[3-methyl-4-[[4-(phenylazo)phenyl]azo]phenyl]amino]-, sodium salt](/img/structure/B13815388.png)

![7h-Benzo[a]pyrido[3,2-g]carbazole](/img/structure/B13815395.png)
![Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-methyloxime](/img/structure/B13815396.png)

![1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-](/img/structure/B13815404.png)





